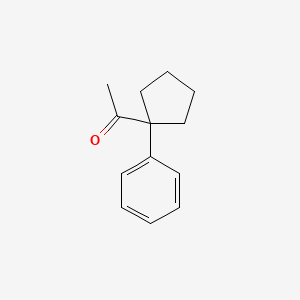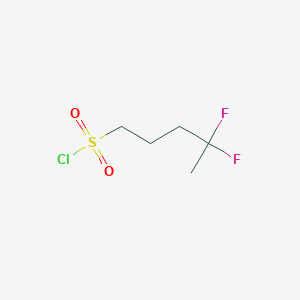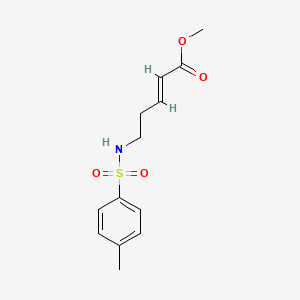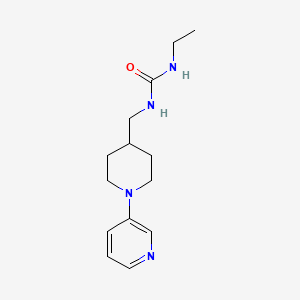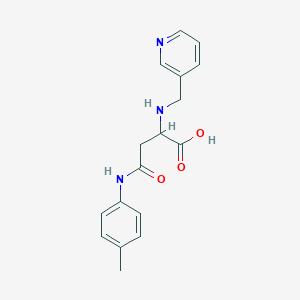![molecular formula C16H16BrN3O4S B2562398 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1394649-39-8](/img/structure/B2562398.png)
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2008 and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide works by inhibiting the activity of the protein c-Met, which is involved in several cellular processes, including cell proliferation, migration, and survival. By inhibiting c-Met activity, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide can reduce the growth and metastasis of cancer cells, as well as reduce inflammation and fibrosis in various organs.
Biochemical and Physiological Effects:
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer research, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to reduce the activity of several proteins involved in cancer cell growth and metastasis, including c-Met, AKT, and ERK. In inflammation and fibrosis research, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to reduce the activity of several proteins involved in inflammation and fibrosis, including TGF-β and collagen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide in lab experiments is its specificity for c-Met, which allows for targeted inhibition of this protein. However, one limitation of using 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
For research on 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide include further studies on its potential therapeutic applications in cancer, inflammation, and fibrosis. Additionally, further studies on the mechanism of action of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide may lead to the development of more effective inhibitors of c-Met. Finally, studies on the pharmacokinetics and toxicity of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide may lead to its development as a potential therapeutic agent in humans.
Conclusion:
In conclusion, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for c-Met and its ability to inhibit cancer cell growth and metastasis, as well as reduce inflammation and fibrosis, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-chloropyridine with 3-(morpholine-4-sulfonyl)aniline in the presence of a base, followed by the reaction with isocyanate to form the final product. The purity of the final product is achieved through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and fibrosis. In cancer research, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer. Inflammation and fibrosis research has shown that 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide can reduce inflammation and fibrosis in several organs, including the liver and lungs.
Propriétés
IUPAC Name |
2-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-15-10-12(4-5-18-15)16(21)19-13-2-1-3-14(11-13)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVELMJSASJQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)
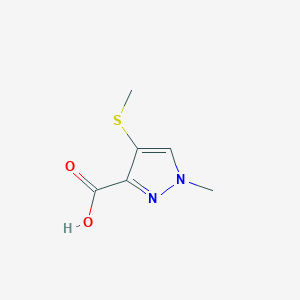
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)
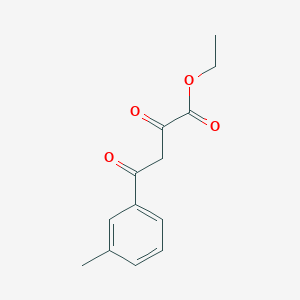
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)

![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)
![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)

